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Application Notes and Protocols for the Synthesis
of Lacosamide
Introduction

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an

anticonvulsant drug used for the adjunctive treatment of partial-onset seizures. The synthesis

of Lacosamide involves several key steps, including the formation of amide bonds and the

stereospecific introduction of a methoxy group. While various chiral building blocks can be

employed in pharmaceutical synthesis, the direct precursor for the backbone of Lacosamide is

typically a derivative of (R)-serine.

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile

chiral intermediate in organic synthesis.[1] However, its carbon skeleton, which features a

methyl group at the 2-position, does not directly correspond to the 3-methoxypropanamide

backbone of Lacosamide. A feasible and commonly employed synthetic strategy for

Lacosamide commences with (R)-serine, which possesses the necessary 3-

hydroxypropanamide framework. This document details a well-established synthetic route to

Lacosamide starting from Boc-protected (R)-serine, outlining the key transformations and

providing detailed experimental protocols.
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The synthesis of Lacosamide from (R)-Boc-serine can be accomplished through a multi-step

process that includes amide coupling, methylation, deprotection, and acetylation. The general

synthetic scheme is outlined below.

(R)-Boc-serine (R)-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Benzylamine,
EDC, HOBt (R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Methylating Agent
(e.g., MeI, Ag2O or DMS, base) (R)-2-Amino-N-benzyl-3-methoxypropanamide

Acidic Deprotection
(e.g., TFA or HCl) Lacosamide

((R)-2-acetamido-N-benzyl-3-methoxypropanamide)

Acetylation
(Acetic Anhydride)

Click to download full resolution via product page

Figure 1: Overall synthetic pathway for Lacosamide from (R)-Boc-serine.

Experimental Protocols
Amide Coupling of (R)-Boc-serine with Benzylamine
This protocol describes the formation of the amide bond between the carboxylic acid of (R)-

Boc-serine and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

(R)-Boc-serine

Benzylamine

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (1-hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

1 M HCl solution

Saturated NaHCO₃ solution

Brine
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Anhydrous MgSO₄ or Na₂SO₄

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Boc-serine

(1.0 eq) in anhydrous DCM.

Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add EDC (1.2 eq) to the cooled reaction mixture.

Add DIPEA (1.5 eq) dropwise.

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an

additional 16-24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product, (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-

oxopropan-2-yl)carbamate.

Purify the crude product by flash column chromatography if necessary.
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Reaction Setup

Coupling Reaction

Workup and Isolation

Dissolve (R)-Boc-serine,
HOBt, and Benzylamine in DCM

Cool to 0 °C

Add EDC and DIPEA

Stir at 0 °C, then warm to RT

Monitor by TLC

Dilute with DCM

Aqueous Washes
(HCl, NaHCO3, Brine)

Dry and Concentrate

Purify by Chromatography

Click to download full resolution via product page

Figure 2: Workflow for the amide coupling reaction.
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O-Methylation of the Hydroxyl Group
This step introduces the methoxy group, a key structural feature of Lacosamide, via

methylation of the primary alcohol.

Materials:

(R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

Sodium hydride (NaH) or Silver(I) oxide (Ag₂O)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Saturated NH₄Cl solution

Ethyl acetate

Brine

Anhydrous MgSO₄ or Na₂SO₄

Procedure (using DMS and NaH):

Dissolve (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (1.0 eq) in

anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

Stir the mixture at 0 °C for 30 minutes.

Add dimethyl sulfate (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the resulting (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

by flash column chromatography.

Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the

free amine.

Materials:

(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Dissolve (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (1.0 eq) in

DCM.

Add TFA (5-10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-3 hours.[1][2]

Monitor the deprotection by TLC.

Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution

until the effervescence ceases.

Separate the organic layer and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain (R)-2-amino-N-benzyl-3-methoxypropanamide. This intermediate

is often used in the next step without further purification.

N-Acetylation to Yield Lacosamide
The final step is the acetylation of the primary amine to form the acetamide moiety of

Lacosamide.

Materials:

(R)-2-amino-N-benzyl-3-methoxypropanamide

Acetic anhydride

Pyridine or Triethylamine (TEA)

Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Dissolve the crude (R)-2-amino-N-benzyl-3-methoxypropanamide (1.0 eq) in DCM.
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Add pyridine or TEA (1.5 eq).

Cool the solution to 0 °C.

Add acetic anhydride (1.2 eq) dropwise.

Stir the reaction at room temperature for 2-4 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or flash column chromatography to obtain pure

Lacosamide.

Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of Lacosamide.

Actual yields may vary depending on the specific reaction conditions and scale.
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Step
Starting
Material

Product
Typical Yield
(%)

Purity (%)
(after
purification)

Amide Coupling (R)-Boc-serine

(R)-tert-butyl (1-

(benzylamino)-3-

hydroxy-1-

oxopropan-2-

yl)carbamate

85-95 >98

O-Methylation

(R)-tert-butyl (1-

(benzylamino)-3-

hydroxy-1-

oxopropan-2-

yl)carbamate

(R)-tert-butyl (1-

(benzylamino)-3-

methoxy-1-

oxopropan-2-

yl)carbamate

70-85 >98

Boc Deprotection

(R)-tert-butyl (1-

(benzylamino)-3-

methoxy-1-

oxopropan-2-

yl)carbamate

(R)-2-amino-N-

benzyl-3-

methoxypropana

mide

90-99 (crude)
Used directly in

next step

N-Acetylation

(R)-2-amino-N-

benzyl-3-

methoxypropana

mide

Lacosamide 80-90 >99.5

Conclusion
The synthesis of Lacosamide is a well-defined process that relies on standard organic

transformations. The use of a chiral precursor such as (R)-serine is essential for obtaining the

desired enantiomer. The protocols provided herein offer a reliable pathway for the laboratory-

scale synthesis of Lacosamide, with opportunities for optimization at each step. Careful control

of reaction conditions and appropriate purification techniques are critical for achieving high

yields and purity of the final active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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